

A-Technical-Guide-to-2,5-Di-p-toluidinoterephthalic-Acid-and-Its-Synonyms

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2,5-Di-p-toluidinoterephthalic acid

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An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,5-Di-p-toluidinoterephthalic acid**, a compound with potential applications in various scientific fields. The document covers its chemical identity, synthesis, and available biological data, offering valuable insights for professionals in research and drug development.

Chemical Identity and Synonyms

2,5-Di-p-toluidinoterephthalic acid is a dicarboxylic acid derivative. For clarity and comprehensive literature searching, it is crucial to be aware of its various synonyms and identifiers.



Identifier Type	Identifier
IUPAC Name	2,5-bis(4-methylanilino)terephthalic acid
CAS Number	10291-28-8
NSC Number	319997
Molecular Formula	C22H20N2O4
Molecular Weight	376.4 g/mol
Synonym 1	2,5-Bis(p-toluidino)terephthalic acid
Synonym 2	2,5-Bis(4-toluidino)terephthalic acid
Synonym 3	Terephthalic acid, 2,5-di-p-toluidino-
Synonym 4	1,4-Benzenedicarboxylic acid, 2,5-bis((4-methylphenyl)amino)-

Physicochemical Properties

Understanding the physicochemical properties of a compound is fundamental for its application in research and development.

Property	Value
Melting Point	334 °C
Density	1.348 g/cm ³
XLogP3	5.9
Hydrogen Bond Donor Count	4
Hydrogen Bond Acceptor Count	6
Rotatable Bond Count	5

Synthesis Protocol

Foundational & Exploratory





A detailed method for the synthesis of 2,5-dianilino-terephthalic acids has been described in the literature. The following protocol is adapted from a patented process, providing a clear and reproducible procedure.

Materials:

- Dimethyl succinylsuccinate
- · p-toluidine
- Acetic acid
- Potassium hydroxide (solid)
- Sulfuric acid
- Water
- Nitrogen gas
- Air

Procedure:

- To a reaction mixture containing dimethyl succinylsuccinate, add 26 g of p-toluidine.
- Purge the reaction vessel with nitrogen and heat to approximately 75°C for 1 hour, maintaining the nitrogen purge.
- Add 20 ml of acetic acid to the mixture and heat to reflux.
- Once at reflux temperature, introduce a stream of air into the reaction mixture using a dip tube for 4 hours.
- After the oxidation step, add 70 g of solid potassium hydroxide and continue to heat at reflux for an additional hour.
- · Cool the reaction mixture and add 500 ml of water.



- Adjust the pH of the solution to 2.5-3 by the careful addition of sulfuric acid to precipitate the product.
- Isolate the precipitate by filtration, wash with water, and dry to yield 2,5-Di-p-toluidinoterephthalic acid.

Biological Activity

While primarily documented as an intermediate in pigment synthesis, **2,5-Di-p-toluidinoterephthalic acid** was submitted to the National Cancer Institute (NCI) for screening, where it was assigned the identifier NSC 319997. The NCI's Developmental Therapeutics Program (DTP) has made screening data available through the CellMiner[™] database, a tool for exploring molecular and pharmacological data for the NCI-60 cell line panel.[1][2][3]

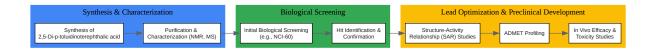
The NCI-60 screen is a well-established platform for identifying potential anticancer agents.[2] [3] The screening methodology involves exposing 60 different human cancer cell lines to the test compound and measuring the effect on cell growth. The primary endpoint is the Growth Inhibition of 50% (GI50), which is the concentration of the compound that causes a 50% reduction in cell growth.

Unfortunately, a direct query of the public NCI DTP database for NSC 319997 did not yield specific GI50 values. This indicates that while the compound was submitted and cataloged, the full dose-response data may not be publicly available in the standard datasets. Researchers interested in this compound may need to directly inquire with the NCI DTP for more detailed information.

Experimental Workflow and Future Directions

The journey of a compound from initial synthesis to a potential therapeutic agent involves a series of well-defined steps. The following diagram illustrates a logical workflow for the further investigation of **2,5-Di-p-toluidinoterephthalic acid**, based on the available information and standard drug discovery practices.





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A logical workflow for the investigation of **2,5-Di-p-toluidinoterephthalic acid**.

Given the current lack of detailed public biological data, future research efforts should focus on:

- Resynthesis and Purity Confirmation: The first step would be to synthesize and rigorously purify the compound to ensure the quality of the material for biological testing.
- Comprehensive Biological Screening: Subjecting the compound to a broad panel of in vitro assays, including various cancer cell lines and potentially other disease models, is crucial to uncover any potential therapeutic activity.
- Mechanism of Action Studies: Should any significant biological activity be identified, subsequent studies should aim to elucidate the compound's mechanism of action, including identifying its molecular targets and affected signaling pathways.
- Analogue Synthesis: Based on any identified "hits," a medicinal chemistry program could be initiated to synthesize analogues to explore the structure-activity relationship (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.

Conclusion

2,5-Di-p-toluidinoterephthalic acid is a readily synthesizable compound with a known chemical profile. While its historical application has been in the field of materials, its inclusion in the NCI's screening program suggests a potential for biological activity that remains largely unexplored in the public domain. This technical guide provides the foundational information necessary for researchers and drug development professionals to initiate a systematic investigation into the therapeutic potential of this and related molecules. Further research is warranted to fully characterize its biological effects and determine its viability as a lead compound for drug discovery.



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